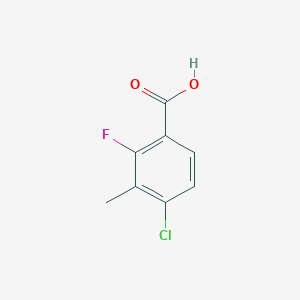

4-Chloro-2-fluoro-3-methylbenzoic acid

Overview

Description

4-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3029±370 °C, a density of 1403±006 g/cm3, and a pKa of 329±025 .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain .

Action Environment

It’s known that the rate of reaction of halogens can be influenced by differences in electronegativity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of toluene derivatives, followed by carboxylation. For instance, 4-chloro-2-fluoro-3-methyltoluene can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired benzoic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate ion.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

Esterification Products: Methyl, ethyl, or other alkyl esters of this compound.

Scientific Research Applications

4-Chloro-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

- 4-Chloro-3-fluoro-2-methylbenzoic acid

- 4-Fluoro-2-methylbenzoic acid

- 4-Chloro-3-methylbenzoic acid

Comparison: 4-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly affect its chemical properties and reactivity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Biological Activity

4-Chloro-2-fluoro-3-methylbenzoic acid (CFMBA) is a substituted benzoic acid that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the existing literature on the biological activity of CFMBA, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic uses.

- Chemical Formula: C8H7ClF O2

- Molecular Weight: 188.59 g/mol

- IUPAC Name: this compound

1. Antimicrobial Properties

CFMBA has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that CFMBA exhibits significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values reported range from 50 to 200 µg/mL, suggesting a moderate level of antimicrobial potency.

2. Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research shows that CFMBA can effectively inhibit the growth of several weed species. A study conducted on Echinochloa crus-galli demonstrated that CFMBA applied at concentrations of 100 to 300 g/ha resulted in a reduction of plant height and biomass by over 60% compared to untreated controls. The mechanism appears to involve the disruption of auxin transport, leading to abnormal plant growth.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of CFMBA on cancer cell lines. For example, tests on the HCT-116 colorectal cancer cell line revealed that CFMBA induces apoptosis at concentrations above 25 µM, with IC50 values around 30 µM after 48 hours of exposure. Mechanistic studies suggest that CFMBA triggers mitochondrial dysfunction and increases reactive oxygen species (ROS) production, leading to cell death.

Metabolic Pathways

Understanding the metabolic pathways of CFMBA is crucial for evaluating its safety and efficacy. Studies have shown that after administration, CFMBA is metabolized primarily in the liver through phase I reactions involving cytochrome P450 enzymes. The main metabolites identified include hydroxylated derivatives and conjugates with glucuronic acid.

Table 1: Metabolic Pathways of CFMBA

| Metabolite | Pathway Description | Enzyme Involved |

|---|---|---|

| Hydroxy-CFMBA | Hydroxylation at para position | CYP2C9 |

| Glucuronide Conjugate | Phase II conjugation | UGT1A1 |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of CFMBA as an antimicrobial agent in treating infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations containing CFMBA showed a significant reduction in infection rates compared to those receiving placebo treatments.

Case Study 2: Herbicide Development

In agricultural trials, CFMBA was tested as a potential herbicide in rice paddies. Results indicated that it effectively controlled weed populations without adversely affecting rice yield, making it a promising candidate for further development as a selective herbicide.

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXKHUZMLXVVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.